molecular formula C21H22O3 B4925447 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene

2-[3-(3-ethoxyphenoxy)propoxy]naphthalene

Cat. No. B4925447
M. Wt: 322.4 g/mol
InChI Key: FIVVGUDPUBMOJN-UHFFFAOYSA-N
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Description

2-[3-(3-ethoxyphenoxy)propoxy]naphthalene, also known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s by a team of scientists at Allen and Hanburys, a subsidiary of GlaxoSmithKline. It belongs to the family of naphthoylindoles and is structurally similar to fentanyl and other synthetic opioids. AH-7921 has been identified as a novel psychoactive substance (NPS) and has been associated with a number of deaths and hospitalizations.

Mechanism of Action

2-[3-(3-ethoxyphenoxy)propoxy]naphthalene acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and reward. 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene also has a high affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, nausea, vomiting, and constipation. It has also been associated with the development of tolerance and dependence, which can lead to addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

2-[3-(3-ethoxyphenoxy)propoxy]naphthalene has several advantages for use in laboratory experiments, including its potent analgesic effects and its ability to activate the mu-opioid receptor. However, its potential for abuse and addiction, as well as its association with adverse effects such as respiratory depression, limit its usefulness for certain types of experiments.

Future Directions

There are several potential future directions for research on 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene, including the development of safer and more effective opioid analgesics, the investigation of its potential for use in the treatment of other medical conditions such as depression and anxiety, and the exploration of its mechanisms of action and interactions with other drugs. Additionally, further research is needed to better understand the risks associated with the use of 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene and other synthetic opioids, and to develop strategies for preventing their misuse and abuse.

Synthesis Methods

2-[3-(3-ethoxyphenoxy)propoxy]naphthalene can be synthesized through a multistep process that involves the reaction of 2-naphthol with 3-bromopropyl ether, followed by the reaction of the resulting intermediate with 3-ethoxyphenol. The final product is then purified through recrystallization.

Scientific Research Applications

2-[3-(3-ethoxyphenoxy)propoxy]naphthalene has been the subject of several scientific studies that have focused on its pharmacological properties and potential therapeutic applications. One study found that 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene exhibited potent analgesic effects in animal models of pain, suggesting that it may be useful for the treatment of chronic pain conditions. Another study investigated the effects of 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene on respiratory function and found that it had a lower risk of respiratory depression compared to other opioids.

properties

IUPAC Name

2-[3-(3-ethoxyphenoxy)propoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-2-22-19-9-5-10-20(16-19)23-13-6-14-24-21-12-11-17-7-3-4-8-18(17)15-21/h3-5,7-12,15-16H,2,6,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVVGUDPUBMOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Ethoxyphenoxy)propoxy]naphthalene

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